

Introduction: Unveiling the Potential of a Versatile Building Block

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Compound of Interest

Compound Name: *Dimethyl 4-aminoisophthalate*

Cat. No.: *B1365588*

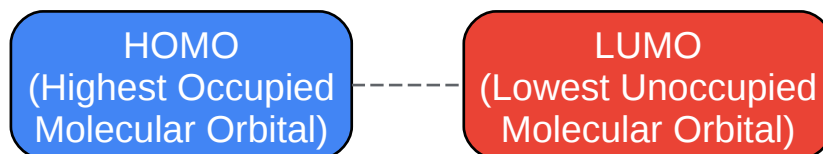
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Dimethyl 4-aminoisophthalate (DMAIP) is an aromatic compound featuring a central benzene ring functionalized with an electron-donating amine group ($-NH_2$) and two electron-withdrawing methyl ester groups ($-COOCH_3$). Its molecular formula is $C_{10}H_{11}NO_4$, and it has a molecular weight of approximately 209.20 g/mol. [1][2] This unique electronic architecture—a push-pull system—makes DMAIP a molecule of significant interest. It serves as a crucial intermediate in the synthesis of advanced functional materials, including fluorescent dyes and optical brighteners. [1] Furthermore, its structure lends itself to applications in polymer chemistry and the fabrication of metal-organic frameworks (MOFs), where it can act as a bridging ligand. [1]

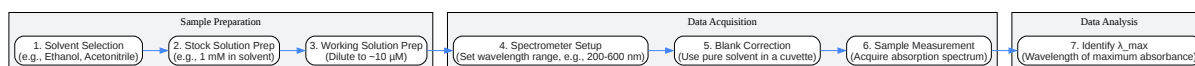
This guide provides a comprehensive analysis of the core electronic properties of DMAIP, offering both theoretical grounding and practical, field-proven methodologies for its characterization. We will delve into its optical and electrochemical characteristics, explore the underlying principles of its behavior through the lens of frontier molecular orbital theory, and provide actionable protocols for researchers.



Energy Gap (E_g)
(Correlates with
absorption energy)



Energy \longrightarrow



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References

- 1. Dimethyl 4-aminoisophthalate [myskinrecipes.com]
- 2. Dimethyl 4-aminophthalate | C₁₀H₁₁NO₄ | CID 95886 - PubChem [pubchem.ncbi.nlm.nih.gov]
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